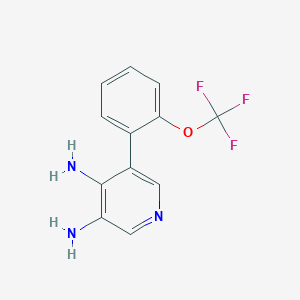

5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with two amino groups.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

化学反应分析

Acylation and Alkylation Reactions

The primary and secondary amino groups undergo nucleophilic reactions with acylating or alkylating agents.

Key Reactions :

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under basic conditions (e.g., pyridine or triethylamine). For example:

5 2 Trifluoromethoxy phenyl pyridine 3 4 diamine+RCOCl→N acylated derivatives

. -

Alkylation : Forms alkylated derivatives with alkyl halides (e.g., methyl iodide) in polar aprotic solvents like DMF at elevated temperatures .

Conditions :

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Acylation | AcCl, TEA | DCM | 0–25°C | 70–85% |

| Alkylation | MeI, K₂CO₃ | DMF | 60–80°C | 60–75% |

Diazotization and Cyclization

The 3,4-diamino pyridine moiety enables diazotization, leading to heterocyclic scaffolds.

Key Pathways :

-

Diazotization : Treatment with NaNO₂ in acidic media (e.g., HCl/AcOH) forms diazonium intermediates.

-

Triazole Formation : Cyclization with nitriles or isocyanides yields triazolo-pyridine derivatives. For instance, reaction with 1,1,3,3-tetramethylbutyl isocyanide generates fused triazolo-furopyridines .

Example Reaction :

DiamineNaNO2,HClDiazonium saltIsocyanideTriazolo 4 5 furopyridine

.

Optimized Conditions :

-

Diazotization: 0.5 N NaNO₂, AcOH/H₂O (1:1), 0°C, 2 h.

Coupling Reactions

The aromatic rings participate in metal-catalyzed cross-coupling reactions.

Reported Examples :

-

Suzuki-Miyaura Coupling : The pyridine ring undergoes palladium-catalyzed coupling with aryl boronic acids to introduce substituents at available positions .

-

Buchwald-Hartwig Amination : Amino groups facilitate C–N bond formation with aryl halides .

Catalytic Systems :

| Reaction Type | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane |

| Buchwald | Pd₂(dba)₃ | BINAP | t-BuOK | Toluene |

Electrophilic Substitution

The electron-rich phenyl ring (due to trifluoromethoxy group) undergoes electrophilic substitutions, though limited by steric hindrance.

Potential Reactions :

-

Nitration : Directed by the trifluoromethoxy group to the meta position under HNO₃/H₂SO₄ .

-

Halogenation : Bromination or chlorination at activated positions using Br₂/FeBr₃ or Cl₂/AlCl₃ .

Stability and Reactivity Considerations

科学研究应用

5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

Industry: The compound can be used in the development of agrochemicals and other industrial products

作用机制

The mechanism of action of 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and the amino groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

相似化合物的比较

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines and phenyl derivatives, such as:

- 2-chloro-5-(trifluoromethyl)pyridine

- 2,3-dichloro-5-(trifluoromethyl)pyridine

Uniqueness

What sets 5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine apart is the presence of both the trifluoromethoxy group and the amino groups, which confer unique chemical properties and potential biological activities. These features make it a valuable compound for various research and industrial applications .

生物活性

5-(2-(Trifluoromethoxy)phenyl)pyridine-3,4-diamine is a novel organic compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring substituted with amino groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be described as follows:

- Chemical Formula : C11H10F3N3O

- Molecular Weight : 273.22 g/mol

- Functional Groups : Trifluoromethoxy group, amino groups

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The trifluoromethoxy group enhances the compound's binding affinity and selectivity toward biological targets, while the amino groups facilitate interactions with various macromolecules. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound demonstrates several pharmacological properties:

- Anticancer Activity : Preliminary studies show that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231 cells. For instance, it has been reported to have IC50 values in the low micromolar range (0.87–12.91 μM), indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of specific kinases involved in cancer progression, showing promising results in inhibiting FLT3 kinase activity with high selectivity over other kinases .

Case Studies and Research Findings

- Anticancer Efficacy :

- Kinase Inhibition :

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound | IC50 (μM) | Mechanism of Action | Selectivity |

|---|---|---|---|

| This compound | 0.87–12.91 | FLT3 Inhibition | High |

| 5-Fluorouracil (5-FU) | 17.02 | Antimetabolite | Moderate |

| Other Pyridine Derivatives | Variable | Various | Low |

属性

IUPAC Name |

5-[2-(trifluoromethoxy)phenyl]pyridine-3,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O/c13-12(14,15)19-10-4-2-1-3-7(10)8-5-18-6-9(16)11(8)17/h1-6H,16H2,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MALLYTPTAQPWKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC(=C2N)N)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。